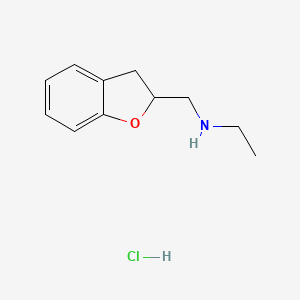
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride
説明
The LINS01 series, which includes 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine derivatives, are synthetic compounds designed as histaminergic receptor (H3R) ligands . They are also dopaminergic receptor ligands, mainly D2R and D3R . These compounds have been studied for their neurotoxicity and their potential protective effects on a cocaine model of dopamine-induced neurotoxicity .
Molecular Structure Analysis
The Inchi Code for “2,3-dihydro-1-benzofuran-2-yl-N-methylmethanamine hydrochloride” is1S/C10H13NO.ClH/c1-11-7-9-6-8-4-2-3-5-10(8)12-9;/h2-5,9,11H,6-7H2,1H3;1H . This can be used to generate the molecular structure.
科学的研究の応用
Neuroprotective Agent in Cocaine-Induced Neurotoxicity
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride: derivatives have been studied for their neuroprotective effects. In a model of cocaine-induced neurotoxicity using SH-SY5Y cell culture, these compounds demonstrated a protective potential. They did not decrease cell viability and showed promise in preventing neurotoxicity caused by excessive dopamine levels in the synaptic cleft .
Histaminergic Receptor Ligands
These compounds are designed as ligands for histaminergic receptors (H3R), which are implicated in various central nervous system functions. They also act as dopaminergic receptor ligands, mainly D2R and D3R, indicating their potential use in neurological disorders where these pathways are affected .
Anti-inflammatory Potential
The derivatives of this compound have shown potential as anti-inflammatory agents. In pharmacological characterization studies, certain derivatives exhibited significant anti-inflammatory activity in a mouse model of asthma, suggesting their use in treating inflammatory conditions .
Drug Discovery for Parkinson’s and Alzheimer’s Diseases
Due to their role as H3R and H4R ligands, these compounds are being explored in drug discovery projects targeting Parkinson’s and Alzheimer’s diseases. Their interaction with histamine receptors could be beneficial in managing symptoms or altering disease progression .
Asthma and Allergy Medication
The anti-inflammatory properties of these derivatives make them candidates for asthma and allergy medications. Their ability to act on histamine receptors could help alleviate symptoms associated with these conditions .
Gastrointestinal Disorders
Histamine receptors, which these compounds target, are also involved in the regulation of gastric acid secretion. This suggests a potential application in treating gastrointestinal disorders where histamine plays a role in symptom manifestation .
将来の方向性
特性
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-12-8-10-7-9-5-3-4-6-11(9)13-10;/h3-6,10,12H,2,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOUGRRZVNMMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CC2=CC=CC=C2O1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/structure/B1421119.png)


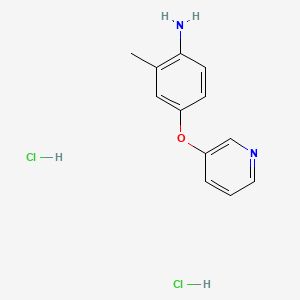
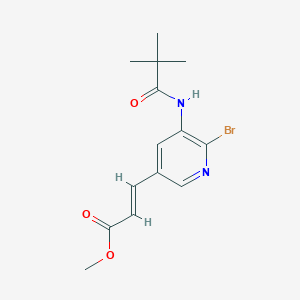
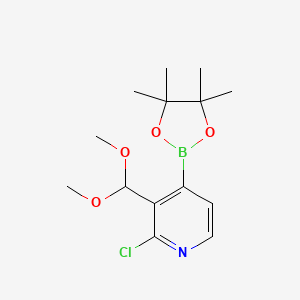
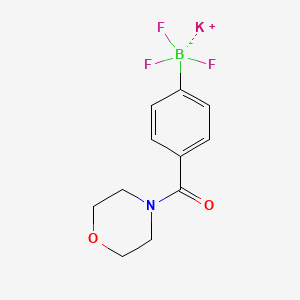
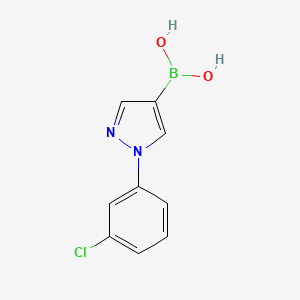

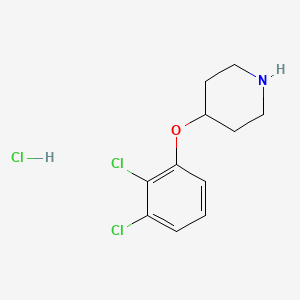
![3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421136.png)
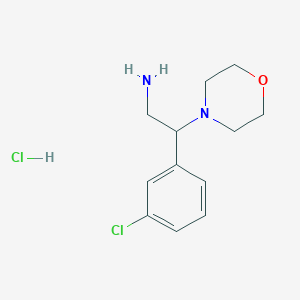

![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/structure/B1421141.png)